molecular formula C11H14Cl2N2O2 B1397042 3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1219949-52-6

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride

Cat. No.: B1397042
CAS No.: 1219949-52-6
M. Wt: 277.14 g/mol
InChI Key: YKHYYUNSOQQHMY-UHFFFAOYSA-N
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Description

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O2 and a molecular weight of 277.15 g/mol . It belongs to a class of pyridinecarboxylate derivatives, which are of significant interest in medicinal chemistry due to their wide range of pharmacological applications . Related compounds in this family have been investigated for potential properties such as vasodilation, making them valuable tools in early-stage drug discovery and pharmacological research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can use this compound as a key synthetic intermediate or building block for the development of novel bioactive molecules. For specific handling and storage information, please refer to the available safety data sheets.

Properties

IUPAC Name

piperidin-3-yl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2.ClH/c12-8-3-5-14-10(6-8)11(15)16-9-2-1-4-13-7-9;/h3,5-6,9,13H,1-2,4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHYYUNSOQQHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-chloro-2-pyridinecarboxylic acid derivatives

The precursor 4-chloro-2-pyridinecarboxylic acid or its esters are prepared via chlorination and oxidation steps starting from 2-methylpyridine derivatives. For example, 4-chloro-2-methylpyridine-N-oxide can be synthesized by treating 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid under elevated temperature (120–250°C) in an autoclave for 8 to 30 hours. After pH adjustment and extraction, the product is isolated with yields ranging from 34.5% to 39.4% and high purity (>97% by HPLC).

Esterification with Piperidinyl Alcohol

The key esterification step involves reacting 4-chloro-2-pyridinecarboxylic acid with 3-piperidinyl alcohol or a related piperidinyl ethyl alcohol derivative. This reaction is typically mediated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalyzed by 4-dimethylaminopyridine (DMAP). The reaction is conducted in an aprotic organic solvent like dichloromethane at ambient temperature. The general reaction scheme is:

$$
\text{4-chloro-2-pyridinecarboxylic acid} + \text{3-piperidinyl alcohol} \xrightarrow[\text{DMAP}]{\text{DCC, CH}2\text{Cl}2}} \text{3-piperidinyl 4-chloro-2-pyridinecarboxylate}
$$

Following ester formation, treatment with hydrochloric acid in an appropriate solvent yields the hydrochloride salt, enhancing solubility and stability.

Industrial Scale Synthesis

Industrial preparations optimize the above laboratory procedures for scale and efficiency. Continuous flow reactors and automated systems are employed to improve reaction control, yield, and reproducibility. The coupling step may be adapted to continuous processes, with careful control of temperature, pH, and stoichiometry to maximize purity and minimize by-products.

Step Reagents/Conditions Temperature Time Yield (%) Notes
Preparation of 4-chloro-2-methylpyridine-N-oxide 2-methyl-4-nitropyridine-N-oxide, HCl (conc.) 120–250°C (autoclave) 8–30 hours 34.5–39.4 pH adjusted to 6-7, extracted with chloroform
Esterification 4-chloro-2-pyridinecarboxylic acid, 3-piperidinyl alcohol, DCC, DMAP, CH2Cl2 Room temperature Several hours Not specified Followed by HCl treatment for salt formation
Industrial synthesis Similar reagents, continuous flow reactors Optimized (ambient to moderate) Optimized Higher yields Process automation for scale-up

After synthesis, the crude ester is purified by standard organic methods such as extraction, washing, and recrystallization. Chromatographic techniques (e.g., silica gel column chromatography) are employed to achieve high purity. The hydrochloride salt is often isolated by precipitation upon acidification. Analytical methods including HPLC, LC-MS, and NMR spectroscopy confirm the structure and purity of the final product.

  • The chlorination and oxidation steps to form the pyridinecarboxylate precursor require careful control of temperature and reaction time to optimize yield and purity.

  • The coupling reaction benefits from catalytic amounts of DMAP to accelerate ester formation and improve yield.

  • The hydrochloride salt form improves the compound’s solubility and stability, which is crucial for pharmaceutical applications.

  • Industrial processes emphasize continuous flow techniques to enhance reproducibility and reduce reaction times.

  • The compound’s molecular structure, featuring a piperidine ring linked to a chloropyridine carboxylate, allows for further chemical modifications, which are valuable in drug development.

The preparation of 3-piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride involves a multi-step synthetic route starting from chlorinated pyridine derivatives, followed by esterification with a piperidinyl alcohol and conversion to the hydrochloride salt. Laboratory methods rely on carbodiimide-mediated coupling in organic solvents, while industrial methods optimize these reactions for scale and efficiency using continuous flow technology. Purification and characterization techniques ensure high purity, making this compound a valuable intermediate in pharmaceutical chemistry.

This synthesis approach is well-documented in patent literature and chemical supplier data, providing a reliable framework for researchers and manufacturers working with this compound.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include piperidones.

    Reduction Reactions: Products include piperidines.

Scientific Research Applications

Medicinal Chemistry

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as:

  • Antimicrobial Agents : Some studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Anticancer Compounds : Research has highlighted its potential in developing anticancer agents. A specific study demonstrated that certain analogs could induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development .

Agrochemicals

The compound also finds applications in agriculture as an intermediate for synthesizing herbicides and pesticides. Its derivatives have been shown to possess herbicidal activity against common weeds, offering a potential avenue for developing environmentally friendly agricultural chemicals .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound revealed that one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

In vitro testing on cancer cell lines demonstrated that a derivative of this compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours of exposure. This indicates its potential role in cancer therapy.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntimicrobial AgentsMIC of 32 µg/mL against Staphylococcus aureus
Anticancer CompoundsReduces cell viability by 50% at 10 µM
AgrochemicalsHerbicides/PesticidesEffective against common weeds

Mechanism of Action

The mechanism of action of 3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

2-(4-Piperidinyl)ethyl 4-Chloro-2-Pyridinecarboxylate Hydrochloride

  • Molecular Formula : C₁₃H₁₈Cl₂N₂O₂
  • Molecular Weight : 305.21 g/mol
  • CAS : 1220031-37-7
  • Key Difference : The piperidinyl group is attached at the 4-position instead of the 3-position. This positional isomerism may influence steric interactions and binding affinity in biological systems .

Piperidino(3-Piperidinyl)methanone Hydrochloride

  • Molecular Formula : C₁₁H₂₀N₂O·HCl
  • Molecular Weight : 232.74 g/mol
  • CAS : 40576-21-4
  • Key Difference: Replaces the pyridinecarboxylate group with a methanone bridge.

Methyl 4-Chloro-2-Pyridinecarboxylate Hydrochloride

  • Molecular Formula: C₇H₇Cl₂NO₂
  • Molecular Weight : 208.04 g/mol
  • CAS : 176977-85-8
  • Key Difference: Substitutes the 3-piperidinyl ester with a methyl ester.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Salt Form Solubility (Polar Solvents) Melting Point (°C)
3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride 305.21 Hydrochloride High Not reported
Piperidino(3-piperidinyl)methanone hydrochloride 232.74 Hydrochloride Moderate 215–216
Methyl 4-chloro-2-pyridinecarboxylate hydrochloride 208.04 Hydrochloride High Not reported

Notes:

  • The hydrochloride salt improves solubility across all compounds, but the piperidinyl group in the target compound may offer superior lipophilicity for biological interactions compared to methyl esters .
  • Piperidino(3-piperidinyl)methanone hydrochloride has a documented melting point, suggesting higher crystallinity .

Biological Activity

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₄ClN₃O₂
  • Molecular Weight : 255.70 g/mol
  • CAS Number : 1219949-52-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The piperidine moiety is known to interact with neurotransmitter receptors, potentially influencing neurotransmission pathways.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular functions and signaling cascades.

Antimicrobial Activity

Research indicates that compounds similar to 3-Piperidinyl 4-chloro-2-pyridinecarboxylate exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . This suggests potential applications in treating resistant bacterial infections.

Antitumor Activity

Pyridine derivatives have been reported to display antitumor activity. The structural characteristics of 3-Piperidinyl 4-chloro-2-pyridinecarboxylate may contribute to this effect by interfering with cancer cell proliferation and survival mechanisms. Preliminary studies suggest that similar compounds can induce apoptosis in various cancer cell lines .

Research Findings and Case Studies

A review of literature provides insights into the biological activities associated with this compound:

StudyFindings
Investigated the synthesis and biological evaluation of piperidine derivatives, highlighting their potential in medicinal chemistry.
Discussed the role of pyridine derivatives in developing new therapeutic agents, emphasizing their diverse biological activities including antitumor effects.
Reported on the antibacterial properties of pyridine-based compounds, linking structural features to efficacy against resistant strains.

Q & A

Q. What are the critical considerations for designing a scalable synthesis route for 3-piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride?

  • Methodological Answer : Focus on optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield and purity. For example, using dichloromethane as a solvent (common in piperidine derivatives, as in ) can improve nucleophilic substitution efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and validate intermediates using 1^1H NMR (as in ). Purification via recrystallization or column chromatography is recommended to remove unreacted starting materials and byproducts .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 206 nm) to quantify purity, as demonstrated for structurally similar compounds (). Cross-validate results with 1^1H NMR to detect residual solvents (e.g., acetone at 0.2% in ) and mass spectrometry (LC/MS) to confirm molecular ion peaks ([M+H]+^+) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow OSHA-compliant guidelines: use fume hoods, wear nitrile gloves, protective eyewear, and lab coats. Avoid skin contact and inhalation, as highlighted in safety data sheets for related piperidine hydrochlorides ( ). Store the compound in airtight containers at 2–8°C, protected from light and moisture () .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for modifying the piperidine-pyridine scaffold?

  • Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. ICReDD’s approach () integrates reaction path searches with experimental feedback to optimize conditions. Tools like Gaussian or ORCA can predict regioselectivity in substitution reactions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and compare with forced degradation studies (acid/base/oxidative stress). Statistical methods like Design of Experiments (DoE) ( ) can identify critical factors (e.g., pH, temperature) affecting stability .

Q. How can researchers elucidate the mechanism of unexpected byproduct formation during synthesis?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) and 13^{13}C NMR to characterize byproducts. Isotopic labeling (e.g., 2^{2}H or 15^{15}N) can trace reaction pathways. For example, ’s analysis of oxidation products (pyridine N-oxides) provides a framework for identifying analogous byproducts .

Q. What advanced techniques validate the compound’s biological activity in receptor-binding assays?

  • Methodological Answer : Perform radioligand displacement assays (e.g., using 3^3H-labeled ligands) to measure affinity for target receptors. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics. ’s studies on sulfonyl-piperidine derivatives offer a methodological template .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride
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3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride

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